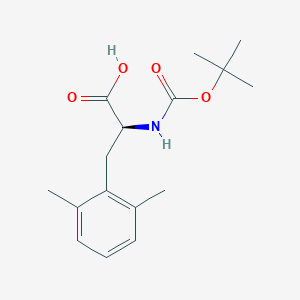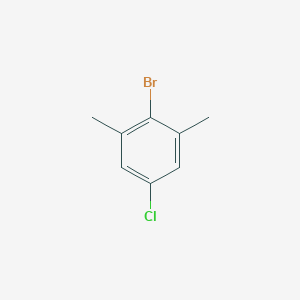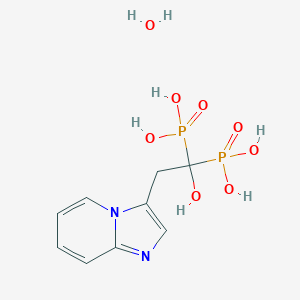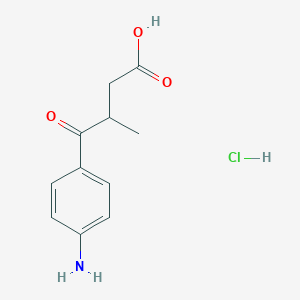
4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Aminophenylboronic acid hydrochloride” is a compound that has been used in various areas of research . It’s often used in the preparation of other compounds and has applications in sensing .
Molecular Structure Analysis
The molecular formula of “4-Aminophenylboronic acid hydrochloride” is C6H9BClNO2 . Its average mass is 173.405 Da and its monoisotopic mass is 173.041489 Da .
Chemical Reactions Analysis
“4-Aminophenylboronic acid hydrochloride” can be used to prepare various compounds. For instance, it can be used to prepare a modified reduced graphene composite material used as a sugar sensor .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Aminophenylboronic acid hydrochloride” include a molecular weight of 173.41 g/mol . More specific properties like density, boiling point, etc., were not found in the available resources.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Processes : The compound has been involved in various synthesis processes. For example, Buss, Coe, and Tatlow (1997) described the synthesis of a derivative, 4,4-difluoro-meta-chlorambucil, involving 4-(4′-aminophenyl)-4-oxobutanoic acid as an intermediate stage. This showcases its role in the synthesis of complex organic compounds (Buss, Coe, & Tatlow, 1997).
Vibrational and Structural Studies : Vanasundari, Balachandran, Kavimani, and Narayana (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of this compound. Their research highlights its potential in nonlinear optical materials and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Molecular Structure Analysis : Rahul Raju and colleagues (2015) analyzed the molecular structure of a related compound, providing insights into its stability and charge transfer characteristics (Raju et al., 2015).
Biological and Pharmaceutical Applications
Role in Biological Interactions : Amalʼchieva, Grinev, Demeshko, and Yegorova (2022) investigated the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol, highlighting the compound's role in forming benzopyrroloxazine structures. This research is crucial for understanding its reactivity in biological systems (Amalʼchieva et al., 2022).
Antioxidant Properties : Stanchev, Hadjimitova, Traykov, Boyanov, and Manolov (2009) investigated the antioxidant properties of derivatives of 4-hydroxycoumarin, which can be structurally related to 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid. This research could be relevant for the development of new antioxidants (Stanchev et al., 2009).
Antiproliferative Activity : Yurttaş, Evren, and Özkay (2022) synthesized and evaluated the antiproliferative activity of derivatives related to this compound. Their research offers insights into its potential use in cancer treatment (Yurttaş, Evren, & Özkay, 2022).
Optical and NLO Applications : Vinoth, Vetrivel, Gopinath, Aruljothi, Suresh, and Mullai (2020) focused on the growth and characterization of a semi-organic nonlinear optical crystal derived from this compound, highlighting its potential in NLO applications (Vinoth et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8;/h2-5,7H,6,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOMUAFJJQQOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558105 |
Source


|
| Record name | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride | |
CAS RN |
120757-13-3 |
Source


|
| Record name | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

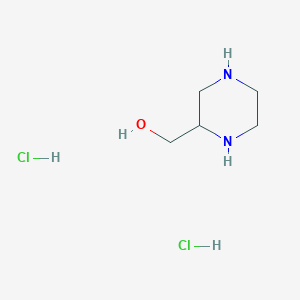
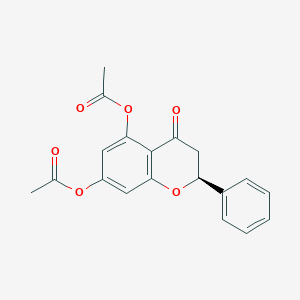
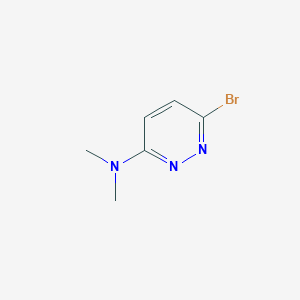
![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
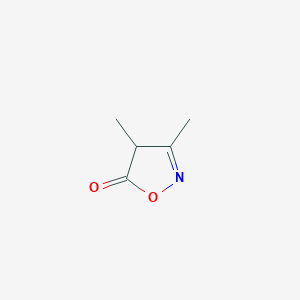
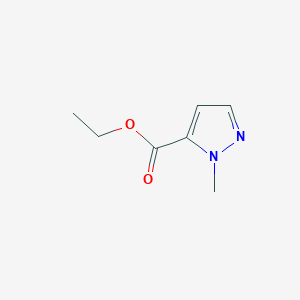
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
